5-bromo-2-(1H-imidazol-1-yl)benzonitrile chemical structure
5-bromo-2-(1H-imidazol-1-yl)benzonitrile chemical structure
Structural Analysis, Synthetic Protocols, and Medicinal Utility[1]
Executive Summary
5-Bromo-2-(1H-imidazol-1-yl)benzonitrile is a high-value pharmacophore scaffold used extensively in the design of kinase inhibitors, alpha-adrenergic agonists, and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural uniqueness lies in the orthogonal reactivity of its three functional domains: the electrophilic nitrile group, the labile aryl bromide, and the nucleophilic/basic imidazole ring.
This guide provides a rigorous technical analysis of this molecule, detailing its synthesis via nucleophilic aromatic substitution (
Structural Characterization & Electronic Properties
The molecule comprises a benzene core substituted at the 1, 2, and 4 positions (using IUPAC numbering relative to the nitrile as C1, imidazole at C2, bromine at C5).
| Feature | Chemical Component | Electronic Effect | Synthetic Implication |
| Electron Withdrawal | Cyano (-CN) at C1 | Strong | Activates C2 for |
| Leaving Group Potential | Bromine (-Br) at C5 | Weak | Excellent handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald). |
| Heterocyclic Core | Imidazole at C2 | Acts as a hydrogen bond acceptor; susceptible to N3-alkylation. | |
| Steric Profile | Biaryl Twist | Non-planar | The bond between the benzene and imidazole rings possesses restricted rotation due to the ortho-nitrile, creating a distinct 3D topology. |
Electronic Synergy: The ortho-cyano group is critical. It exerts a strong electron-withdrawing effect, significantly lowering the electron density at the C2 position. This activation is what permits the introduction of the imidazole ring via
Synthesis Protocol: Nucleophilic Aromatic Substitution ( )
The most robust industrial route involves the displacement of a fluoride leaving group by imidazole. This method is preferred over copper-catalyzed Ullmann coupling due to higher yields and the avoidance of heavy metal contamination in early-stage intermediates.
Reaction Scheme
Precursors: 5-Bromo-2-fluorobenzonitrile + 1H-Imidazole
Reagents: Potassium Carbonate (
Step-by-Step Experimental Procedure
Note: This protocol is designed for a 10 mmol scale and can be linearly scaled.
-
Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, charge 5-bromo-2-fluorobenzonitrile (2.00 g, 10.0 mmol) and 1H-imidazole (0.75 g, 11.0 mmol, 1.1 equiv).
-
Solvation: Add anhydrous DMF (Dimethylformamide) (10 mL). Critical: DMF must be dry to prevent nitrile hydrolysis.
-
Base Addition: Add anhydrous
(2.07 g, 15.0 mmol, 1.5 equiv). -
Reaction: Heat the mixture to 90°C under an inert atmosphere (
or Ar). Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material ( ) should disappear, and a lower spot (product) should appear. -
Quench & Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into ice-water (100 mL) with vigorous stirring. The product typically precipitates as a white to off-white solid.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with water (
) to remove residual DMF and inorganic salts.
-
-
Purification: Dry the solid in a vacuum oven at 50°C. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (
gradient).
Yield Expectation: 85-95%.
Mechanistic Pathway & Visualization
The reaction proceeds via a Meisenheimer Complex . The nucleophilic nitrogen of the imidazole attacks the electron-deficient C2 carbon (activated by the nitrile). The negative charge is delocalized onto the nitrile nitrogen and the aromatic ring before the fluoride is eliminated.
Figure 1: Mechanistic pathway of the
Derivatization & Medicinal Applications[2][3][4][5][6][7]
Once synthesized, 5-bromo-2-(1H-imidazol-1-yl)benzonitrile serves as a divergent point for library generation. The chemical orthogonality allows researchers to modify one end of the molecule without affecting the other.
Pathway A: Suzuki-Miyaura Coupling (C-C Bond Formation)
The aryl bromide is highly reactive toward palladium-catalyzed cross-coupling.
-
Reagents: Aryl boronic acid,
, , Dioxane/Water. -
Application: Extending the carbon skeleton to access biphenyl kinase inhibitors.
Pathway B: Nitrile Hydrolysis (Pinner Reaction / Hydrolysis)
The nitrile can be converted to an amide, carboxylic acid, or tetrazole.
-
Reagents:
(to Amide) or (to Tetrazole). -
Application: Bioisostere modification to tune solubility and metabolic stability.
Pathway C: Imidazole C-H Activation
The C5 position of the imidazole ring (or C2 if protected/directed) can be functionalized via direct arylation, though this is less common than the other two pathways.
Figure 2: Divergent synthetic utility of the scaffold, highlighting chemoselective transformations.
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Signal Word: Warning.
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
P-Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).
-
Handling: All reactions involving aryl halides and nitriles should be conducted in a fume hood to avoid inhalation of dust or vapors.
References
-
Sigma-Aldrich. 5-Bromo-2-fluorobenzonitrile Product Analysis & Safety Data.[1] Retrieved from
-
PubChem. 2-Bromo-5-hydroxybenzonitrile (Analogous Structure & Properties).[2] National Library of Medicine. Retrieved from
-
Journal of Medicinal Chemistry. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). American Chemical Society.[3] Retrieved from
-
Bentham Science. Imidazole Hydrochloride Promoted Synthesis of Nitriles. (2022).[4][3] Retrieved from
-
Veeprho. Structural Standards for Benzimidazole Impurities. Retrieved from

